1-(4-Ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol
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Overview
Description
1-(4-Ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(4-Ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol typically involves the cyclocondensation of substituted 5-amino-1H-pyrazole derivatives with carboxylic acid derivatives or aldehydes . One common method includes the reaction of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide with carboxylic acid derivatives under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(4-Ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiol group to a corresponding sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiol group, forming various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit protein kinases, which play a crucial role in cell signaling and cancer progression . The compound may also generate reactive oxygen species, leading to oxidative stress and cell death in cancer cells .
Comparison with Similar Compounds
1-(4-Ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidines: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Thieno[3,4-d]pyrimidines: These compounds have a sulfur atom in place of the nitrogen atom in the pyrazole ring, resulting in different chemical and biological properties.
Properties
Molecular Formula |
C13H12N4OS |
---|---|
Molecular Weight |
272.33 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)-7H-pyrazolo[3,4-d]pyrimidine-4-thione |
InChI |
InChI=1S/C13H12N4OS/c1-2-18-10-5-3-9(4-6-10)17-12-11(7-16-17)13(19)15-8-14-12/h3-8H,2H2,1H3,(H,14,15,19) |
InChI Key |
XMZAIYYEZASGLI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C=N2)C(=S)N=CN3 |
Origin of Product |
United States |
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